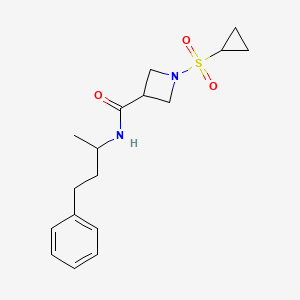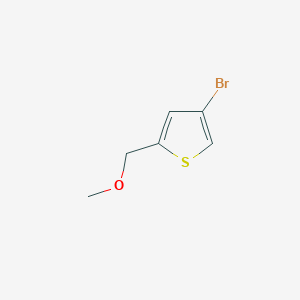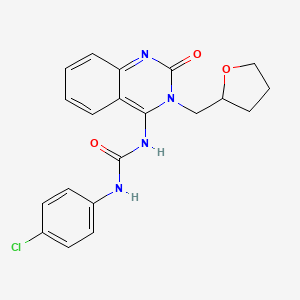![molecular formula C15H10ClNO2S B2436644 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone CAS No. 331462-34-1](/img/structure/B2436644.png)
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone (CTN) is a synthetic compound that has received attention in various fields of scientific research. It is also known as 1,4-Naphthalenedione, 2-chloro-3-[(2-thienylmethyl)amino]-;2-chloro-3-{[(thiophen-2-yl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione . The molecular formula of CTN is C15H10ClNO2S and it has a molecular weight of 303.76 .
Molecular Structure Analysis
The crystal structure of CTN is orthorhombic, with a = 16.9808 (14) Å, b = 7.5227 (6) Å, c = 20.8027 (16) Å, and V = 2657.4 (4) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced paper .Scientific Research Applications
Crystallography
The crystal structure of CTN has been studied and published . Understanding the crystal structure of a compound is crucial for predicting its physical properties and potential applications.
Antifungal Activity
Derivatives with similar structure to CTN have shown high antifungal activity against Candida albicans and Aspergillus niger . This suggests that CTN could potentially be used in the development of antifungal drugs.
Antimicrobial Activity
Naphthoquinones, the class of compounds to which CTN belongs, have been reported to have antimicrobial properties . Therefore, CTN could potentially be used in the development of new antimicrobial drugs.
Antitumoral Activity
Naphthoquinones have also been reported to have antitumoral properties . This suggests that CTN could potentially be used in cancer treatment.
Synthesis of Nitrogen Naphthoquinones Derivatives
CTN could be used in the synthesis of nitrogen naphthoquinones derivatives . These derivatives have been reported to have various biological effects associated with redox properties and other mechanisms.
Treatment of Angiogenesis-related Diseases
The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a derivative of CTN, has been synthesized and the biological studies indicate that it could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
properties
IUPAC Name |
2-chloro-3-(thiophen-2-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFNWENBULYACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)
![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)


![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

